Relative Activity in Glycine N-Acyltransferase Assays: 2-Methylhexanoyl-CoA vs. Isovaleryl-CoA and Straight-Chain Analogs
In rat liver glycine N-acyltransferase assays, 2-methylhexanoyl-CoA exhibits 4–5% relative activity compared to isovaleryl-CoA (100% baseline), substantially lower than isobutyryl-CoA (20–22%) and comparable to straight-chain octanoyl-CoA (7%) and hexanoyl-CoA (4–6%) [1]. This quantitative profile distinguishes 2-methylhexanoyl-CoA from both high-activity branched substrates and longer straight-chain species.
| Evidence Dimension | Relative enzymatic activity (%) |
|---|---|
| Target Compound Data | 5 ± 2% (relative to isovaleryl-CoA) |
| Comparator Or Baseline | Isovaleryl-CoA (100%); Isobutyryl-CoA (22 ± 2%); Hexanoyl-CoA (4 ± 2%); Octanoyl-CoA (7 ± 3%) |
| Quantified Difference | ~95% lower activity than isovaleryl-CoA; ~17% lower than isobutyryl-CoA; comparable to hexanoyl-CoA |
| Conditions | Rat liver glycine N-acyltransferase assay; acyl-CoA ester as fixed substrate |
Why This Matters
This quantitative ranking confirms 2-methylhexanoyl-CoA is a low-activity substrate for glycine conjugation pathways, making it essential for studies requiring discrimination between high- and low-affinity branched-chain acyl-CoA substrates.
- [1] Gregersen N, Kølvraa S, Mortensen PB. Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver. Table I. PMC111152. View Source
